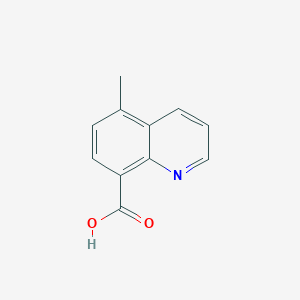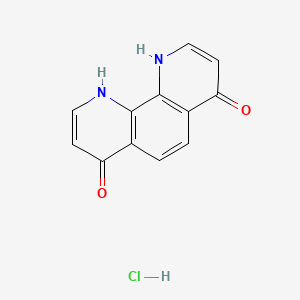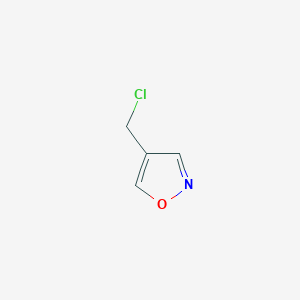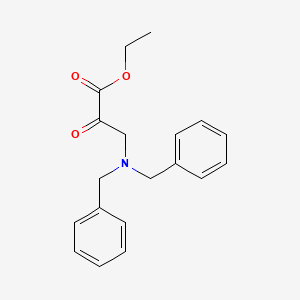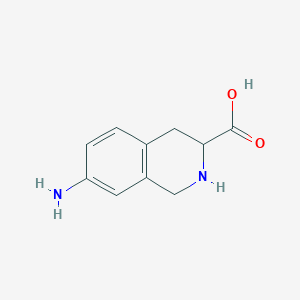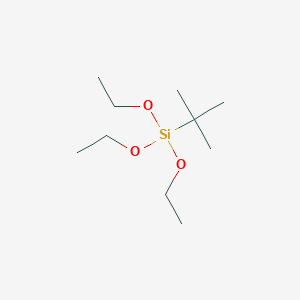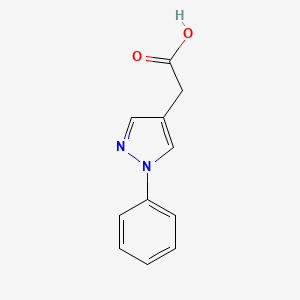
Ácido (1-fenil-1H-pirazol-4-il)acético
Descripción general
Descripción
Synthesis Analysis
PPAA can be synthesized through various methods, including condensation reactions between hydrazine derivatives and α,β-unsaturated carboxylic acids. The reaction typically involves cyclization of the hydrazine moiety with the carbonyl group of the carboxylic acid, resulting in the formation of the pyrazole ring. Detailed synthetic routes and optimization strategies have been explored in the literature .
Molecular Structure Analysis
The molecular structure of PPAA consists of a phenyl group attached to the pyrazole ring, which is further connected to the acetic acid moiety. The arrangement of atoms and bond angles can be elucidated using techniques such as FTIR (Fourier Transform Infrared Spectroscopy) and 1H NMR (Proton Nuclear Magnetic Resonance). These spectroscopic methods confirm the presence of specific functional groups and provide insights into the compound’s connectivity .
Chemical Reactions Analysis
PPAA participates in various chemical reactions due to its functional groups. It can undergo esterification, amidation, and decarboxylation reactions. Additionally, it may react with nucleophiles or electrophiles, leading to modifications in its structure. Investigating these reactions is crucial for understanding its reactivity and potential applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Actividades Antileishmaniales y Antimaláricas
Compuestos que contienen la porción pirazol, como el “ácido (1-fenil-1H-pirazol-4-il)acético”, se han identificado por sus potentes actividades antileishmaniales y antimaláricas. Las investigaciones han demostrado que ciertos derivados del pirazol exhiben efectos inhibidores significativos contra Leishmania aethiopica y Plasmodium berghei, con algunos compuestos que superan la eficacia de los medicamentos estándar .
Efectos Farmacológicos
Los derivados del pirazol son conocidos por una amplia gama de efectos farmacológicos. Se han sintetizado y estudiado por su potencial como agentes antibacterianos, antiinflamatorios, anticancerígenos, analgésicos, anticonvulsivos, antihelmínticos, antioxidantes y herbicidas. Esto los hace valiosos en el desarrollo de nuevos medicamentos terapéuticos .
Descubrimiento de Fármacos
El núcleo del pirazol se utiliza con frecuencia como andamiaje en el descubrimiento de fármacos debido a sus propiedades bioactivas. Sirve como un bloque de construcción clave en la síntesis de compuestos con las actividades farmacológicas deseadas. La versatilidad del anillo de pirazol permite la creación de una variedad diversa de posibles candidatos a fármacos .
Agroquímica
En agroquímica, los derivados del pirazol se utilizan por sus propiedades herbicidas. Se pueden diseñar para dirigirse a enzimas específicas en las malezas, proporcionando un enfoque más específico para el control de malezas y contribuyendo al desarrollo de herbicidas respetuosos con el medio ambiente .
Química de Coordinación
Los ligandos basados en pirazol son importantes en química de coordinación. Pueden formar complejos con varios metales, que pueden utilizarse para la catálisis, como sensores o en ciencia de materiales. La capacidad de ajustar finamente las propiedades electrónicas y estéricas de estos ligandos los hace particularmente útiles en este campo .
Química Organometálica
En química organometálica, los compuestos del pirazol pueden actuar como ligandos para crear complejos organometálicos. Estos complejos tienen aplicaciones en catálisis, incluida la hidrogenación, la oxidación y las reacciones de formación de enlaces C-C. También se estudian por su posible uso en diodos orgánicos emisores de luz (OLED) y como precursores de polímeros conductores .
Mecanismo De Acción
Target of Action
The primary target of (1-phenyl-1H-pyrazol-4-yl)acetic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .
Mode of Action
It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its function
Biochemical Pathways
Given its target, it’s plausible that it affects the prostaglandin biosynthesis pathway, potentially leading to altered levels of prostaglandin D2 and downstream effects on inflammation and other processes . More research is needed to confirm this and identify other affected pathways.
Result of Action
Given its potential inhibitory effect on Hematopoietic prostaglandin D synthase, it might lead to altered prostaglandin D2 levels, potentially affecting cellular processes such as inflammation
Propiedades
IUPAC Name |
2-(1-phenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVVPUUKTDJSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585447 | |
| Record name | (1-Phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35715-77-6 | |
| Record name | (1-Phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





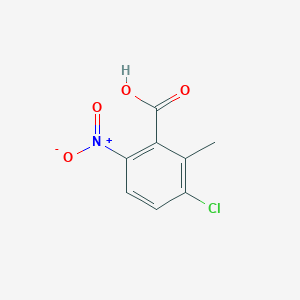


![(S)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, magnesium salt hydrate](/img/structure/B1612310.png)


